Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone
CAS No.: 898793-47-0
Cat. No.: VC2528530
Molecular Formula: C16H22O
Molecular Weight: 230.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898793-47-0 |
|---|---|
| Molecular Formula | C16H22O |
| Molecular Weight | 230.34 g/mol |
| IUPAC Name | 1-cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H22O/c1-12-6-5-9-14(13(12)2)10-11-16(17)15-7-3-4-8-15/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3 |
| Standard InChI Key | DWXSFFHIIVRILK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)CCC(=O)C2CCCC2)C |
| Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2CCCC2)C |
Introduction
Chemical Properties and Structure
Molecular Identification
Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone is precisely identified through various chemical identifiers. Its proper IUPAC name is 1-cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one, which accurately describes its chemical structure. The compound is registered with CAS number 898793-47-0, providing a unique identifier for database searches and regulatory documentation. In addition to these primary identifiers, the compound has been cataloged in the PubChem database under the identifier 24726268, facilitating access to additional structural and chemical information.
Structural Features
The molecular structure of Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone consists of several key elements that define its chemical behavior:
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A cyclopentyl ring (C5H9) connected to the carbonyl group
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A carbonyl (C=O) group serving as the ketone functionality
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An ethyl chain (-CH2-CH2-) connecting the carbonyl to the aromatic ring
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A phenyl ring with two methyl groups specifically positioned at the 2 and 3 positions
This arrangement creates a molecule with distinct regions of polarity and hydrophobicity, influencing its solubility, reactivity patterns, and potential for intermolecular interactions. The presence of the dimethyl groups on the phenyl ring at specific positions (2,3-) distinguishes this compound from similar structural analogs and affects its electronic properties and steric characteristics.
Physical and Chemical Properties
The key physical and chemical properties of Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C16H22O |
| Molecular Weight | 230.34 g/mol |
| Physical State | Not specified in available literature |
| Standard InChI | InChI=1S/C16H22O/c1-12-6-5-9-14(13(12)2)10-11-16(17)15-7-3-4-8-15/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3 |
| Standard InChIKey | DWXSFFHIIVRILK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)CCC(=O)C2CCCC2)C |
| Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2CCCC2)C |
The compound's ketone group serves as a reactive center for various chemical transformations, while the dimethylphenyl portion contributes to its steric and electronic properties. The cyclopentyl group adds a non-planar component to the molecule, affecting its three-dimensional structure and potential interactions with other molecules or biological targets.
Synthesis Methods
Alternative Synthesis Strategies
While the Friedel-Crafts acylation represents a common approach, alternative synthetic strategies might include:
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Wittig reactions followed by hydrogenation steps to establish the required carbon framework
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Grignard reactions using appropriate cyclopentyl and arylethyl precursors
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Cross-coupling reactions catalyzed by transition metals to form the necessary carbon-carbon bonds
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Aldol condensations followed by functional group transformations
These alternative approaches could offer advantages in terms of selectivity, yield, or compatibility with various functional groups, depending on the specific synthetic requirements and available starting materials.
Chemical Reactions and Behavior
Reactivity Patterns
As a ketone with additional structural features, Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone exhibits reactivity patterns characteristic of both ketones and substituted aromatic compounds. The carbonyl group serves as an electrophilic center, susceptible to nucleophilic addition reactions typical of ketones. Meanwhile, the dimethylphenyl portion may participate in aromatic substitution reactions under appropriate conditions.
Key reaction types likely include:
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Nucleophilic additions to the carbonyl group
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Reductions of the carbonyl to form secondary alcohols
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Condensation reactions with amines or hydrazines
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Wittig-type olefinations
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Electrophilic substitution reactions on the aromatic ring
The presence of the methyl groups at the 2,3-positions of the phenyl ring introduces steric factors that may influence the reactivity and selectivity of reactions involving the aromatic portion of the molecule.
Comparison with Similar Compounds
Structural Analogs
Comparing Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone with structural analogs provides insight into the significance of its specific structural features. The position of the methyl groups on the phenyl ring, the nature of the carbocyclic ring, and the length of the connecting chain all influence the compound's properties and potential applications.
Key structural variations that can be considered include:
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Dimethyl substitution patterns (2,3- versus other arrangements such as 3,4- or 2,6-)
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Cycloalkyl ring size (cyclopentyl versus cyclobutyl or cyclohexyl)
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Length of the connecting chain between the ketone and the aromatic ring
Each of these variations would be expected to modify the compound's physicochemical properties, reactivity, and potential biological activities.
Structure-Property Relationships
The position of methyl substitution on the phenyl ring significantly influences the compound's electronic properties and steric environment. The 2,3-dimethylphenyl pattern creates a distinct electronic distribution and steric profile compared to alternative substitution patterns. These differences affect properties such as:
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Solubility in various solvents
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Melting and boiling points
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Reactivity patterns and selectivity
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Potential interactions with biological targets
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Stability under various conditions
Understanding these structure-property relationships is essential for predicting the behavior of this compound and designing derivatives with optimized properties for specific applications.
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